![molecular formula C14H14N4 B11871483 1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-75-3](/img/structure/B11871483.png)
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with different substitution pattern.
1-Phenyl-4-(methyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a methyl group instead of an isopropyl group.
1-Phenyl-4-(ethyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy in certain applications .
Eigenschaften
CAS-Nummer |
53645-75-3 |
|---|---|
Molekularformel |
C14H14N4 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4/c1-10(2)13-12-8-17-18(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
FLMJWKVIQQAUCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



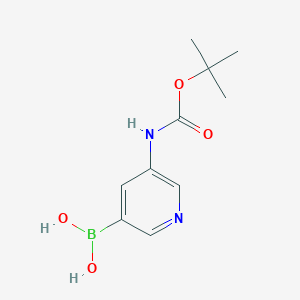
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
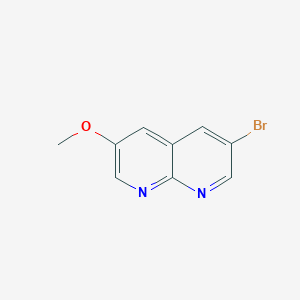
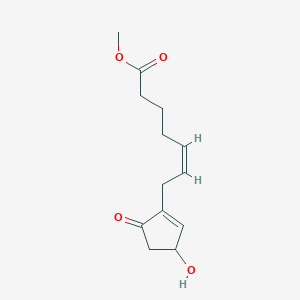

![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
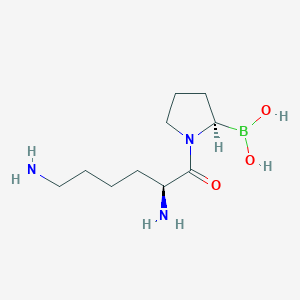
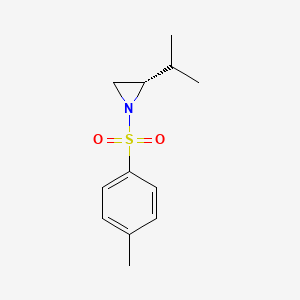
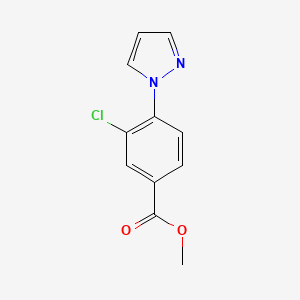
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)


